molecular formula C10H13NO B1295590 3-Methyl-1-(pyridin-2-yl)butan-1-one CAS No. 6952-53-0

3-Methyl-1-(pyridin-2-yl)butan-1-one

Cat. No. B1295590
CAS RN: 6952-53-0
M. Wt: 163.22 g/mol
InChI Key: ZUDCNFJWSIGUGD-UHFFFAOYSA-N
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Description

The compound 3-Methyl-1-(pyridin-2-yl)butan-1-one is a pyridine derivative that is of interest in various chemical research areas. Pyridine bases are versatile intermediates in organic synthesis, and their derivatives are often explored for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One approach is the condensation of substituted 1-buten-3-yne, such as 2-methyl-1-buten-3-yne, with ketones and ammonia, which can be catalyzed by Cd3(PO4)/Al2O3. This method has been shown to be a viable pathway for synthesizing pyridine bases, expanding the possibilities for their preparation .

Molecular Structure Analysis

The molecular structure and properties of pyridine derivatives can be studied using computational methods. For instance, the equilibrium geometry, vibrational spectra, and electronic structure of a related Mannich base, 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, have been analyzed through a comparison of experimental FT-IR and FT-Raman spectra with computed spectra. The analysis includes NMR spectral analysis, natural bond orbital (NBO) analysis, and frontier molecular orbital approach, providing insights into the bonding behavior, hybridization, and intra-molecular charge transfer .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, forming new compounds with potential applications. For example, the condensation of 1-(pyridin-2-yl)butan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13, 8]dodecane leads to the formation of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantan-9-one, an intermediate in the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized by various thermodynamic measurements. For instance, the excess molar enthalpies of mixtures of pyrrolidin-2-one with alcohols have been measured, providing insights into the specific interactions between the molecules. These interactions can be interpreted to understand the behavior of pyridine derivatives in different environments .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . The safety information includes pictograms GHS07, signal word warning, and hazard statements H302, H315, H319, H335 .

Future Directions

The development of functionalized derivatives that closely mimic the structural features of 3-Methyl-1-(pyridin-2-yl)butan-1-one, in particular, the pyridyloxobutyl moiety, the adjacent ketone, and the N-nitrosamino group, could induce a strong and sustained antibody response .

properties

IUPAC Name

3-methyl-1-pyridin-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)7-10(12)9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCNFJWSIGUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289586
Record name 3-methyl-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(pyridin-2-yl)butan-1-one

CAS RN

6952-53-0
Record name 6952-53-0
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Record name 3-methyl-1-(pyridin-2-yl)butan-1-one
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Record name 3-methyl-1-(pyridin-2-yl)butan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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